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Compound of Interest

Compound Name: N9-Isopropylolomoucine

Cat. No.: B1666366

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N9-
Isopropylolomoucine, a potent cyclin-dependent kinase (CDK) inhibitor. Understanding these
fundamental physicochemical properties is critical for the successful design and execution of
preclinical and clinical studies, ensuring accurate and reproducible results in drug discovery
and development. This document outlines solubility data in various solvents, details on stability
under different conditions, and standardized experimental protocols for characterization.

Physicochemical Properties of N9-
Isopropylolomoucine

N9-Isopropylolomoucine (2-(2'-Hydroxyethylamino)-6-benzylamino-9-isopropylpurine) is a
second-generation derivative of olomoucine, exhibiting increased potency and selectivity as a
CDK inhibitor. Its chemical structure, featuring a purine core with bulky hydrophobic
substituents, dictates its solubility and stability characteristics.

Chemical Structure:
o |[UPAC Name: 2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yllJamino]ethanol
e Molecular Formula: C17H22NeO

» Molecular Weight: 326.40 g/mol
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Solubility Profile

The solubility of N9-Isopropylolomoucine is a critical parameter for the preparation of stock
solutions and formulations for in vitro and in vivo studies. Due to its predominantly hydrophobic
nature, it exhibits poor aqueous solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for N9-
Isopropylolomoucine in various solvents. It is important to note that while data in DMSO is
readily available from commercial suppliers, quantitative data in other common laboratory
solvents is not extensively published. The data for ethanol, methanol, water, and PBS are
therefore presented as estimations based on the behavior of structurally similar purine
analogues and general principles of solubility. Researchers are strongly encouraged to
determine the empirical solubility in their specific experimental systems.
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Solubility Molar
Solvent Temperature . Notes
(mg/mL) Solubility (mM)
Ultrasonic
. treatment may
Dimethyl .
) Room be required to
Sulfoxide 50[1] 153.19[1] ]
Temperature achieve
(DMSO)
complete
dissolution.[1]
Estimated;
Room
Ethanol <1 <3 expected to be
Temperature _
sparingly soluble.
Estimated;
Room
Methanol <1 <3 expected to be
Temperature ]
sparingly soluble.
Estimated;
Room .
Water <0.1 <0.3 practically
Temperature .
insoluble.
Phosphate- Estimated;
_ Room _
Buffered Saline <0.1 <0.3 practically
Temperature _
(PBS, pH 7.4) insoluble.

Stability Profile

The stability of N9-Isopropylolomoucine in both solid and solution form is crucial for ensuring

the integrity and potency of the compound throughout its lifecycle, from storage to experimental

use.

Storage and Long-Term Stability

The following table outlines the recommended storage conditions and expected long-term

stability of N9-Isopropylolomoucine.
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Storage ]
Form Duration Notes
Temperature
) Protect from light and
Solid (Powder) -20°C 3 years ]
moisture.
) For shorter-term
Solid (Powder) 4°C 2 years
storage.
Aliquot to avoid
In DMSO -80°C 6 months repeated freeze-thaw
cycles.
For short-term
In DMSO -20°C 1 month

working stocks.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and
establishing the intrinsic stability of a drug substance. While specific forced degradation data
for N9-Isopropylolomoucine is not publicly available, the following sections outline the
expected degradation pathways based on the chemistry of purine analogues and provide a
general protocol for conducting such studies.

Expected Degradation Pathways:

» Hydrolysis: The purine ring system can be susceptible to cleavage under harsh acidic or
basic conditions. The ether linkage in the side chain is also a potential site for hydrolysis.

» Oxidation: The electron-rich purine ring is prone to oxidation, which can lead to the formation
of N-oxides or ring-opened products.

» Photodegradation: Exposure to UV or visible light can induce photochemical reactions,
leading to the formation of various degradation products.

e Thermal Degradation: High temperatures can lead to the decomposition of the molecule.

Experimental Protocols
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This section provides detailed methodologies for determining the solubility and stability of N9-

Isopropylolomoucine.

Equilibrium Solubility Determination (Shake-Flask
Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of N9-Isopropylolomoucine in a

saturated solution of a given solvent.

Materials:

N9-Isopropylolomoucine (solid powder)

Solvents of interest (e.g., DMSO, ethanol, water, PBS)
Glass vials with screw caps

Orbital shaker or rotator

Centrifuge

Syringe filters (0.22 pm)

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

Add an excess amount of solid N9-Isopropylolomoucine to a glass vial containing a known
volume of the solvent.

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is
reached.

After equilibration, visually confirm the presence of undissolved solid.
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Centrifuge the samples to pellet the undissolved solid.

Carefully collect an aliquot of the supernatant and filter it through a 0.22 pum syringe filter.

Dilute the filtrate with a suitable mobile phase and analyze the concentration of N9-
Isopropylolomoucine using a validated HPLC method.

Perform the experiment in triplicate.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required to separate N9-Isopropylolomoucine
from its potential degradation products. The following method is a starting point based on
methods used for the related compound, roscovitine, and should be optimized and validated for
N9-Isopropylolomoucine.

Chromatographic Conditions (starting point):
e Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 um particle size)

o Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH
adjusted to 4.5 with acetic acid).

o Gradient Program:

0-5 min: 20% Acetonitrile

[e]

[e]

5-20 min: 20% to 80% Acetonitrile (linear gradient)

o

20-25 min: 80% Acetonitrile

[¢]

25-30 min: Re-equilibration to 20% Acetonitrile
e Flow Rate: 1.0 mL/min

o Detection Wavelength: 292 nm (based on the UV absorbance maximum of similar purine
analogues)

« Injection Volume: 10 pL
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e Column Temperature: 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity,
linearity, accuracy, precision, and robustness.

Forced Degradation Study Protocol

Objective: To identify the degradation products of N9-Isopropylolomoucine under various
stress conditions.

Materials:

¢ N9-Isopropylolomoucine
e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)
e Hydrogen peroxide (H202)

» HPLC system with a photodiode array (PDA) detector and ideally coupled to a mass
spectrometer (LC-MS)

Procedure:

e Acid Hydrolysis: Dissolve N9-Isopropylolomoucine in a solution of 0.1 M HCI and incubate
at 60°C for 24 hours.

o Base Hydrolysis: Dissolve N9-Isopropylolomoucine in a solution of 0.1 M NaOH and
incubate at 60°C for 24 hours.

o Oxidative Degradation: Dissolve N9-Isopropylolomoucine in a solution of 3% H202 and
keep at room temperature for 24 hours.

o Thermal Degradation: Expose solid N9-Isopropylolomoucine to 80°C for 48 hours.

o Photolytic Degradation: Expose a solution of N9-Isopropylolomoucine and the solid
compound to a light source that provides an overall illumination of not less than 1.2 million
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lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square
meter. A dark control should be run in parallel.

o At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the
validated stability-indicating HPLC method.

Visualizations
Signaling Pathway

N9-Isopropylolomoucine primarily exerts its biological effects by inhibiting cyclin-dependent
kinases, key regulators of the cell cycle. A major target is the CDK1/Cyclin B complex, which is
essential for the G2/M transition and entry into mitosis.

N9-Isopropylolomoucine
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CDK1/Cyclin B Signaling Pathway Inhibition

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of the
solubility and stability of a compound like N9-lsopropylolomoucine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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